2,4,6-Trichloronitrobenzene
Overview
Description
2,4,6-Trichloronitrobenzene is a chlorinated nitrobenzene derivative that is of interest due to its potential applications in various fields, including materials science and organic synthesis. While the provided papers do not directly discuss 2,4,6-Trichloronitrobenzene, they do provide insights into the chemistry of related trisubstituted benzene derivatives, which can be useful in understanding the properties and reactivity of 2,4,6-Trichloronitrobenzene.
Synthesis Analysis
The synthesis of trisubstituted benzene derivatives can be complex due to the presence of multiple substituents that can influence the reactivity of the compound. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene involves a multi-step process with limited chromatography for purification . Similarly, the synthesis of 2,3,4-Trifluoronitrobenzene from 2,6-dichlorofluorobenzene is a two-step process involving nitration and fluorination . These examples highlight the challenges and considerations in synthesizing trisubstituted benzene derivatives, which would be relevant for the synthesis of 2,4,6-Trichloronitrobenzene.
Molecular Structure Analysis
The molecular structure of trisubstituted benzenes can be influenced by the nature of the substituents. For example, the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene shows that the molecule is planar and the structure is determined by X-ray and neutron diffraction . In the case of 1,3,5-triamino-2,4,6-trinitrobenzene, ab initio computational methods predict a planar structure, which is in agreement with experimental data . These findings suggest that 2,4,6-Trichloronitrobenzene may also exhibit a planar structure, with the substituents influencing its electronic properties.
Chemical Reactions Analysis
The reactivity of trisubstituted benzenes can vary depending on the substituents present. For example, the chlorination of triaminobenzenes leads to the formation of mono-, di-, and trichlorotris(dialkylamino)benzenes, indicating that the chloro substituents can be introduced selectively . The metabolism of highly chlorinated nitrobenzenes in rabbits involves reduction, hydroxylation, and mercapturic acid formation, demonstrating the potential for bio-transformation of these compounds . These studies provide insights into the types of chemical reactions that 2,4,6-Trichloronitrobenzene may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of trisubstituted benzenes are influenced by their molecular structure. For instance, the introduction of chloro substituents into triaminobenzenes causes steric hindrance without disturbing the aromatic π system, as evidenced by spectroscopic data and X-ray structural analyses . The crystal and molecular structures of various 2,4,6-trinitrobenzene derivatives have been determined, showing different packing and intermolecular interactions . These findings suggest that 2,4,6-Trichloronitrobenzene would have unique physical and chemical properties that are a result of the interplay between steric and electronic factors due to the presence of chloro and nitro groups.
Scientific Research Applications
Chemical Intermediate in Manufacturing
2,4,6-Trichloronitrobenzene (TCNB) is primarily utilized as an intermediate in manufacturing various products. It is frequently used in the production of dyes, phyto-sanitary products, and drug products. The structural orientation of TCNB, specifically the coplanar arrangement of the NO2 plane and the benzene ring, plays a crucial role in these applications (Bhar et al., 1995).
In Vitro Nephrotoxicity Studies
TCNB has been the subject of in vitro nephrotoxicity studies, which are important for understanding its toxicity profile. These studies often use isolated rat renal cortical cells to examine the nephrotoxic potential of TCNB, providing insights into potential mechanisms of bioactivation and toxicity (Pope et al., 2016).
Thermochemical Studies
The thermochemical properties of TCNB have been investigated to understand its enthalpy of formation and sublimation. These properties are crucial for its application in various chemical processes and industrial applications (Silva et al., 2009).
Application in Synthesis of Explosives
TCNB plays a significant role in the synthesis of explosives, particularly in the production of s-triaminotrinitrobenzene (TATB). It acts as a precursor in the synthesis process, highlighting its importance in the field of explosive materials (Estes, 1977).
Analysis of Impurities
TCNB has been used in studies for identifying impurities in certain chemical compounds, demonstrating its utility in analytical chemistry. Techniques such as two-dimensional thin-layer chromatography have been employed to analyze impurities in TCNB derivatives (Yasuda, 1972).
Photoelectrochemical Studies
The photoelectrochemical behavior of TCNB and its derivatives has been studied, focusing on their reduction processes. These studies are relevant for understanding the electron-transfer reactions and potential applications in photochemistry (Macfie et al., 2001).
Safety And Hazards
2,4,6-Trichloronitrobenzene is classified as a poison . It is probably combustible . Absorption of a similar chemical into the body leads to the formation of methemoglobin, which in sufficient concentration causes cyanosis . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .
properties
IUPAC Name |
1,3,5-trichloro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBJDOTVYMITIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
Record name | 2,4,6-TRICHLORONITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026204 | |
Record name | 2,4,6-Trichloronitrobenzene | |
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Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,6-trichloronitrobenzene appears as needles in alcohol or light beige crystals. (NTP, 1992) | |
Record name | 2,4,6-TRICHLORONITROBENZENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2,4,6-TRICHLORONITROBENZENE | |
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Product Name |
2,4,6-Trichloronitrobenzene | |
CAS RN |
18708-70-8 | |
Record name | 2,4,6-TRICHLORONITROBENZENE | |
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Record name | 2,4,6-Trichloronitrobenzene | |
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Record name | 2,4,6-Trichloronitrobenzene | |
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Record name | Benzene, 1,3,5-trichloro-2-nitro- | |
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Record name | 2,4,6-Trichloronitrobenzene | |
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Record name | 1,3,5-trichloro-2-nitrobenzene | |
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Record name | 2,4,6-TRICHLORONITROBENZENE | |
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Melting Point |
160 °F (NTP, 1992) | |
Record name | 2,4,6-TRICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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